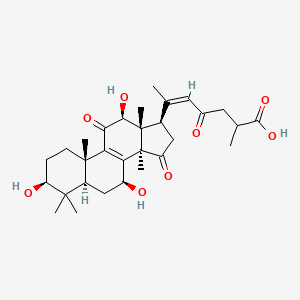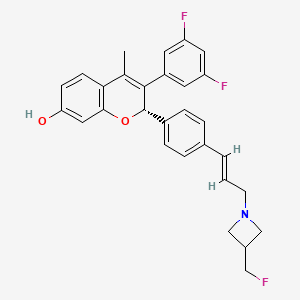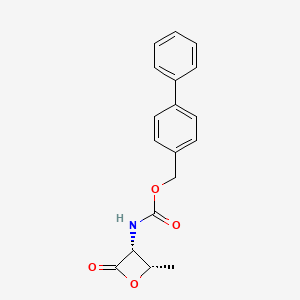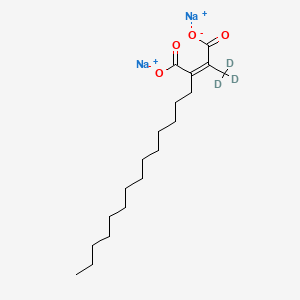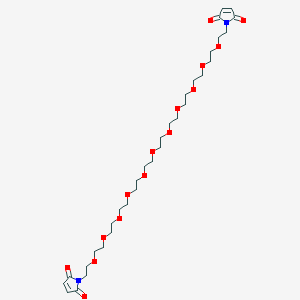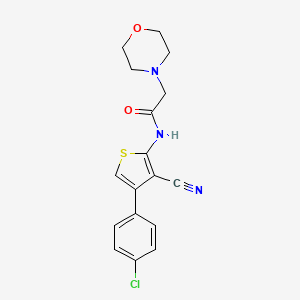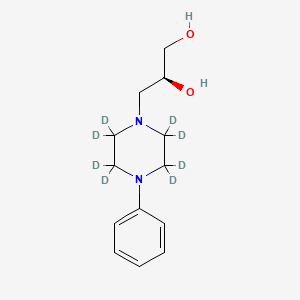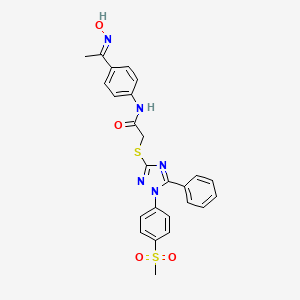
Melatonin receptor agonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melatonin receptor agonist 1 is a compound that mimics the action of melatonin by binding to and activating melatonin receptors. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles and other circadian rhythms. Melatonin receptor agonists, including this compound, are used to treat sleep disorders, depression, and other conditions related to circadian rhythm disruptions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of melatonin receptor agonist 1 involves several steps, starting with the preparation of the indole nucleus, which is a key structural component. The indole nucleus is then functionalized with various side chains to enhance its binding affinity and selectivity for melatonin receptors. Common synthetic routes include the use of Grignard reagents, Friedel-Crafts acylation, and reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-throughput screening assays to identify potent and selective agonists. The process includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
化学反応の分析
Types of Reactions
Melatonin receptor agonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its pharmacological properties .
科学的研究の応用
Melatonin receptor agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of melatonin receptor agonists.
Biology: Investigated for its role in regulating circadian rhythms and its effects on various physiological processes.
Medicine: Used in the treatment of sleep disorders, depression, and other conditions related to circadian rhythm disruptions.
Industry: Employed in the development of new therapeutic agents targeting melatonin receptors.
作用機序
Melatonin receptor agonist 1 exerts its effects by binding to melatonin receptors, specifically MT1 and MT2, which are G protein-coupled receptors located in the brain’s suprachiasmatic nucleus. This binding activates signaling pathways that regulate circadian rhythms, sleep-wake cycles, and other physiological processes. The compound mimics the action of endogenous melatonin, promoting sleep and regulating mood .
類似化合物との比較
Similar Compounds
Similar compounds include:
Ramelteon: A selective melatonin receptor agonist used to treat insomnia.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used to treat depression.
Tasimelteon: A melatonin receptor agonist used to treat non-24-hour sleep-wake disorder
Uniqueness
Melatonin receptor agonist 1 is unique in its specific binding affinity and selectivity for melatonin receptors, which allows it to effectively mimic the action of endogenous melatonin. Its chemical structure and functional groups are optimized to enhance its pharmacokinetic properties, making it a potent and effective therapeutic agent .
特性
分子式 |
C15H19N3O2 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
N-[2-(7-methoxyphthalazin-1-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H19N3O2/c1-3-4-15(19)16-8-7-14-13-9-12(20-2)6-5-11(13)10-17-18-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,16,19) |
InChIキー |
YLDUOETVAFAVAR-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCCC1=C2C=C(C=CC2=CN=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


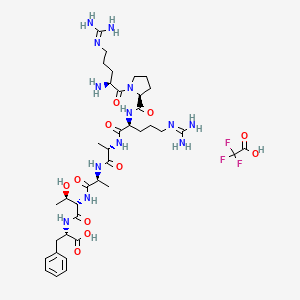
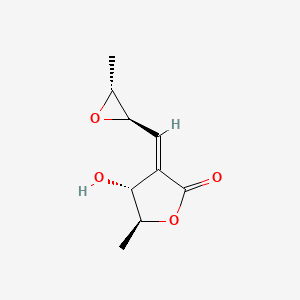

![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
